![molecular formula C5H8N4O B155196 2-Amino-4-methoxy-6-methyl-1,3,5-triazine CAS No. 1668-54-8](/img/structure/B155196.png)
2-Amino-4-methoxy-6-methyl-1,3,5-triazine
Overview
Description
2-Amino-4-methoxy-6-methyl-1,3,5-triazine is a heterocyclic compound with the molecular formula C5H8N4O. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is particularly noted for its role as a metabolite of certain herbicides, such as thifensulfuron-methyl .
Mechanism of Action
Target of Action
2-Amino-4-methoxy-6-methyl-1,3,5-triazine (AMMT) is primarily used as an intermediate in the synthesis of various pesticides . It interacts with specific targets in pests to exert its pesticidal action.
Mode of Action
The mode of action of AMMT is largely dependent on the final pesticide product it is incorporated into. As an intermediate, it contributes to the overall structure of the pesticide, which in turn determines the interaction with its targets
Biochemical Pathways
AMMT is formed during the photocatalytic decomposition of sulfonylurea (Sus) herbicides . It is also formed as a thermal decomposition product of chlorsulfuron, a sulfonylurea herbicide . The biochemical pathways affected by AMMT are likely related to its role as an intermediate in the synthesis of these herbicides .
Result of Action
The molecular and cellular effects of AMMT’s action would be determined by the final pesticide product it is incorporated into. As an intermediate, AMMT contributes to the overall structure and function of the pesticide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of AMMT. For instance, it has been found to be effective in preventing corrosion of mild steel in hydrochloric acid solution . .
Biochemical Analysis
Biochemical Properties
It is known that it is formed during the photocatalytic decomposition of sulfonylurea (Sus) herbicide . It is also formed as a thermal decomposition product of chlorsulfuron, a sulfonylurea herbicide
Cellular Effects
It is known that it can cause skin irritation and serious eye irritation . It is also harmful if swallowed
Molecular Mechanism
It is known to be involved in the decomposition of sulfonylurea herbicides
Temporal Effects in Laboratory Settings
It is known that it is formed during the photocatalytic decomposition of sulfonylurea herbicides
Dosage Effects in Animal Models
It is known that it is harmful if swallowed
Metabolic Pathways
It is known to be involved in the decomposition of sulfonylurea herbicides
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-methoxy-6-methyl-1,3,5-triazine can be synthesized through the photocatalytic decomposition of sulfonylurea herbicides . Another method involves the thermal decomposition of chlorsulfuron, a sulfonylurea herbicide, which can be determined by gas chromatography using nitrogen-phosphorus detection .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis is typically aligned with the production of related triazine derivatives. These methods often involve controlled reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methoxy-6-methyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less documented.
Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy positions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, substitution reactions can yield various derivatives with modified functional groups.
Scientific Research Applications
Agrochemical Applications
Herbicide Intermediate
One of the primary applications of 2-amino-4-methoxy-6-methyl-1,3,5-triazine is as an intermediate in the synthesis of sulfonylurea herbicides. These herbicides are effective against a wide range of broadleaf and grassy weeds. Notable examples include:
- Metsulfuron methyl
- Chlorsulfuron
- Thifensulfuron methyl
These herbicides are characterized by their low toxicity and environmental safety, making them suitable for agricultural use. The synthesis method for this compound has been optimized to be more environmentally friendly through a one-pot reaction process that minimizes toxic byproducts and reduces production costs .
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 1,3,5-triazine derivatives, including this compound, in anticancer therapy. Research indicates that derivatives with specific substituents can exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity in Colon Cancer : A series of triazine derivatives demonstrated significant cytotoxicity in DLD-1 and HT-29 human colon cancer cell lines. Compound modifications involving oligopeptide moieties resulted in enhanced anti-proliferative activity .
- Mechanisms of Action : These compounds may induce apoptosis through the attenuation of intracellular signaling pathways. One derivative was identified as a promising candidate for further evaluation as a chemotherapeutic agent against colorectal cancer due to its ability to trigger dose-dependent cytotoxicity .
Corrosion Inhibition
Metal Protection
Another application of this compound is in corrosion inhibition. Studies have shown that this compound can effectively protect mild steel against corrosion in acidic environments (e.g., 0.5 M HCl solution). The compound acts by adsorbing onto the metal surface and forming a protective barrier that reduces metal dissolution .
Synthesis and Industrial Production
The synthesis of this compound has been optimized for industrial production. The one-pot method described earlier not only simplifies the process but also enhances yield and purity while minimizing environmental impact .
Case Studies
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloro-1,3,5-triazine: Another triazine derivative with different substituents.
2-Amino-4,6-dimethoxypyrimidine: A pyrimidine derivative with similar functional groups.
6-Methyl-1,3,5-triazine-2,4-diamine: A triazine derivative with amino groups at different positions.
Uniqueness
2-Amino-4-methoxy-6-methyl-1,3,5-triazine is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its role as a metabolite of herbicides and its application as a corrosion inhibitor further highlight its significance in various fields.
Biological Activity
2-Amino-4-methoxy-6-methyl-1,3,5-triazine is a triazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential applications in cancer therapy and as an intermediate in the synthesis of various pharmaceuticals, including herbicides like thifensulfuron.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 156.15 g/mol. The compound features a triazine ring substituted with an amino group, a methoxy group, and a methyl group, contributing to its biological activity.
Anticancer Activity
Research indicates that derivatives of 1,3,5-triazines exhibit significant anticancer properties. For instance, a study highlighted the cytotoxic effects of triazine derivatives on human colon cancer cell lines (DLD-1 and HT-29). The most potent derivative was found to induce apoptosis through the attenuation of intracellular signaling pathways .
Table 1: Cytotoxicity of Triazine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
7b | DLD-1 | 24.6 | Apoptosis induction |
7b | HT-29 | 22.3 | Intracellular signaling inhibition |
Antitubercular Activity
This compound has also shown promise as an antitubercular agent. In vitro studies have demonstrated that synthesized derivatives exhibit minimal inhibitory concentrations (MIC) comparable to standard drugs such as rifampicin. For example, compounds derived from this triazine exhibited MIC values ranging from 0.45 µg/ml to 1.32 µg/ml against Mycobacterium tuberculosis strains .
Table 2: Antitubercular Activity of Synthesized Derivatives
Compound | MIC (µg/ml) | Comparison Drug |
---|---|---|
2a | 0.45 | Rifampicin |
2b | 0.56 | Rifampicin |
2c | 1.32 | Rifampicin |
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : Compounds derived from this triazine have been shown to trigger apoptosis in cancer cells by interfering with critical signaling pathways.
- Enzyme Inhibition : Some derivatives inhibit enzymes involved in cell proliferation cycles, particularly phosphatidylinositol 3-kinases (PI3K), which play a crucial role in tumor growth and survival .
- DNA Interaction : The presence of alkylating groups in certain derivatives enhances their ability to interact with DNA, leading to cytotoxic effects in rapidly dividing cells.
Case Studies
A notable case study involved the evaluation of various triazine derivatives against multiple cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The study found that increasing the number of alkylating substituents on the triazine ring correlated with enhanced cytotoxicity .
Table 3: Activity Against Various Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Triazine A | MCF-7 | 15.0 |
Triazine B | A549 | 18.5 |
Triazine C | LNCaP | 20.0 |
Toxicological Profile
While the biological activities are promising, it is crucial to consider the toxicological aspects of this compound. Toxicity studies reveal an LD50 value ranging from approximately 1,320 mg/kg to 6,690 mg/kg in rats . The compound was found to be irritating to eyes but did not cause skin irritation or sensitization.
Properties
IUPAC Name |
4-methoxy-6-methyl-1,3,5-triazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-3-7-4(6)9-5(8-3)10-2/h1-2H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFQWRWXEYTOTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041230 | |
Record name | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1668-54-8 | |
Record name | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1668-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CV 399 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazin-2-amine, 4-methoxy-6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-6-methyl-1,3,5-triazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-4-METHOXY-6-METHYL-1,3,5-TRIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/395VJ06RC4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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